5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by the addition of ethylene glycol to introduce the hydroxyethyl group. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrano-pyrazole core.
Substitution: Functional groups on the pyrazole ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 5-(2-oxoethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one.
Reduction: Formation of reduced derivatives of the pyrano-pyrazole core.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrano-pyrazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
5-(2-hydroxyethyl)-3-methylpyrano[2,3-c]pyrazol-6(1H)-one: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of both the hydroxyethyl group and the dimethyl substitution on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
5-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (CAS No. 67056-50-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O3, with a molecular weight of approximately 208.22 g/mol. The compound features a pyrano-pyrazole structure that is significant in various biological applications.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit substantial antitumor properties. Pyrazoles have been shown to inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance:
- Case Study : A series of synthesized pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity, with some compounds exhibiting synergistic effects when combined with doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In vitro assays revealed that certain pyrazole derivatives reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens.
- Study Results : A recent study highlighted the compound's efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its antimicrobial potency .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications on the pyrazole ring and substituents can significantly influence their pharmacological properties.
Substituent | Effect on Activity |
---|---|
Hydroxyethyl | Enhances solubility and bioavailability |
Methyl groups | Modulates lipophilicity and receptor binding |
Aromatic rings | Increases interaction with biological targets |
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H12N2O3/c1-5-7(3-4-13)10(14)15-9-8(5)6(2)11-12-9/h13H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ZTPYVDASHCRMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=NNC(=C12)C)CCO |
Origin of Product |
United States |
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